molecular formula C9H18N2 B596235 N-[(哌啶-4-基)甲基]环丙胺 CAS No. 1225472-72-9

N-[(哌啶-4-基)甲基]环丙胺

货号: B596235
CAS 编号: 1225472-72-9
分子量: 154.257
InChI 键: NIHOSENBUUWUGW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[(Piperidin-4-yl)methyl]cyclopropanamine” is a compound that contains a piperidine ring and a cyclopropane ring. Piperidine is a six-membered ring with one nitrogen atom . Compounds containing a piperidine ring are important in the synthesis of many pharmaceuticals . Cyclopropane is a three-membered carbon ring. The combination of these two structures could lead to interesting chemical properties and potential biological activity.


Chemical Reactions Analysis

Piperidine derivatives are known to participate in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “N-[(Piperidin-4-yl)methyl]cyclopropanamine” might undergo would depend on the reaction conditions and the other reactants present.

科学研究应用

合成和多巴胺 D2 样受体评估

研究表明,与 N-[(哌啶-4-基)甲基]环丙胺具有结构相似性的芳基环烷基胺在抗精神病药物的开发中具有重要意义。这些化合物通过其芳基烷基取代基已被证明可以提高与多巴胺 D2 样受体结合亲和力的效力和选择性,这对于抗精神病疗效至关重要。这突出了此类结构在设计具有潜在抗精神病特性的化合物中的重要性 (Sikazwe 等,2009)

细胞色素 P450 同工型的化学抑制剂

与 N-[(哌啶-4-基)甲基]环丙胺在结构上相关的化合物,特别是涉及哌啶和哌嗪部分的化合物,被探索作为细胞色素 P450 (CYP) 同工型的化学抑制剂。这些抑制剂对于理解药物-药物相互作用和通过预测代谢途径来开发更安全的药物至关重要 (Khojasteh 等,2011)

在戒烟治疗中的作用

大麻素 CB1 受体拮抗剂(N-[(哌啶-4-基)甲基]环丙胺可以作为其结构框架)已被研究其在戒烟方面的潜力。这些研究强调了 CB1 拮抗剂在解决尼古丁依赖方面的治疗潜力,为新疗法的开发提供了见解 (Foll 等,2008)

哌嗪衍生物在治疗中的应用

哌嗪及其衍生物在结构上与 N-[(哌啶-4-基)甲基]环丙胺相关,在各种治疗应用中得到广泛使用,包括抗精神病、抗抑郁、抗癌和抗炎药。哌嗪部分在药物设计中的灵活性表明了其在药物化学中对于产生具有多种药理活性的化合物的重要性 (Rathi 等,2016)

胡椒属植物的生物活性化合物

胡椒属植物的内生菌已被研究其产生次生代谢产物的能力,包括胡椒碱和哌啶,它们具有重要的药理学意义。这些研究不仅提供了对有价值的生物活性化合物生物合成的见解,还突出了在药物生产中使用内生菌的生物技术应用潜力 (Mitra 等,2021)

未来方向

The study of piperidine and cyclopropane derivatives is an active area of research, with potential applications in drug discovery and organic synthesis . “N-[(Piperidin-4-yl)methyl]cyclopropanamine” could be of interest in these areas, and further studies could explore its synthesis, properties, and potential applications.

属性

IUPAC Name

N-(piperidin-4-ylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-9(1)11-7-8-3-5-10-6-4-8/h8-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHOSENBUUWUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693575
Record name N-[(Piperidin-4-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225472-72-9
Record name N-[(Piperidin-4-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does N-[(Piperidin-4-yl)methyl]cyclopropanamine impact leukemia cells, particularly in the context of HOXA9/MEIS1 driven AML?

A1: N-[(Piperidin-4-yl)methyl]cyclopropanamine (AW84), an irreversible inhibitor of the enzyme Lysine Specific Demethylase 1 (LSD1), demonstrates promising results in preclinical studies using a murine model of HOXA9/MEIS1 (H/M) driven AML. [, ] This type of AML is characterized by the overexpression of the Hoxa9 and Meis1 genes.

Q2: Does the efficacy of N-[(Piperidin-4-yl)methyl]cyclopropanamine vary depending on the genetic drivers of AML?

A2: While N-[(Piperidin-4-yl)methyl]cyclopropanamine (AW84) shows promising results in H/M driven AML, research suggests that its efficacy may be influenced by the specific genetic drivers of the disease. []

  1. Schenk, T. et al. LSD1 Inhibition Induces Differentiation and Reduces the Frequency of Leukemia-Initiating Cells in Hoxa9/Meis1-Induced Acute Myeloid Leukemia.
  2. Bug, G. et al. LSD1 Inhibition Leads to Differentiation in Hoxa9/Meis1- but Not in MN1-Induced Acute Myeloid Leukemia.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。